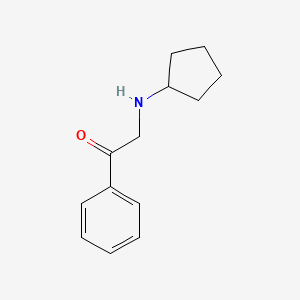

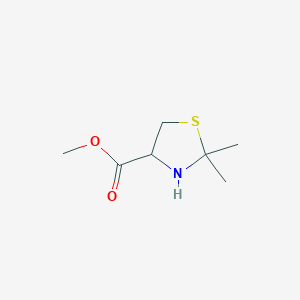

![molecular formula C13H11ClN4 B1348413 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610277-86-6](/img/structure/B1348413.png)

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines1. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities1. They are reported to exhibit a wide range of pharmacological applications1.

Synthesis Analysis

The synthesis of pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, often involves the use of organolithium reagents2. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products2.

Molecular Structure Analysis

The molecular structure of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” can be characterized using spectral and elemental analyses3. The IR and NMR spectral data of the compound are compatible with its predicted structure3.

Chemical Reactions Analysis

“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the retrieved sources. However, it’s known that pyrimidines are generally poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)4.

Aplicaciones Científicas De Investigación

1. Anticancer Research

- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .

2. Multi-Targeted Kinase Inhibitors

- Application : This compound is used in the synthesis of new compounds that act as multi-targeted kinase inhibitors and apoptosis inducers .

- Method : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields .

- Results : Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . One compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

3. Antimetabolite Research

- Application : This compound is used in the synthesis of diazine alkaloids, which have shown promising antimetabolite properties .

- Method : The compound is synthesized to contain two nitrogen atoms and is used as a central building block for a wide range of pharmacological applications .

- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

4. Therapeutic Research

- Application : This compound is used in the synthesis of new compounds that have a wide range of therapeutic properties .

- Method : A series of new compounds were synthesized with high yields .

- Results : These compounds have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .

5. Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Application : This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Method : The compound is synthesized using 3-amino-1,2,4-triazole .

- Results : The synthesized 1,2,4-triazole-containing scaffolds have shown to have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

6. Antimicrobial Evaluation

- Application : This compound is used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial properties .

- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .

- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .

Safety And Hazards

In terms of safety, “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is considered a low-toxicity substance4. However, it is important to note that long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin4.

Direcciones Futuras

The future directions for “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives1. Additionally, novel synthetic methodologies that serve molecules with improved drug-likeness and ADME-Tox properties could be explored1.

Propiedades

IUPAC Name |

4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGUDTKDGFFRHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365914 |

Source

|

| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

610277-86-6 |

Source

|

| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)